6-(4-ethoxyphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-(4-ethoxyphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one features a dihydropyridazin-3-one core substituted at position 6 with a 4-ethoxyphenyl group and at position 2 with a methyl-linked 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl moiety. This structural complexity is designed to enhance pharmacological properties such as bioavailability, metabolic stability, and target binding affinity. The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which may improve interactions with hydrophobic binding pockets in biological targets .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6/c1-5-33-17-8-6-15(7-9-17)18-10-11-22(29)28(26-18)14-21-25-24(27-34-21)16-12-19(30-2)23(32-4)20(13-16)31-3/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCGIHJYCMDMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethoxyphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and dihydropyridazine moieties is particularly noteworthy due to their known pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Here are the key findings:
Antimicrobial Activity
Studies have shown that derivatives containing oxadiazole rings exhibit significant antimicrobial activity. For instance:
- Antibacterial Effects : Compounds similar to the target molecule have demonstrated effectiveness against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
- Antifungal Activity : Some derivatives have shown promising antifungal properties against Candida albicans, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
Research indicates that the compound may possess cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer).
- Mechanism of Action : It appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes indicative of programmed cell death .
Anti-inflammatory Properties
Inflammation plays a critical role in many diseases; thus, compounds with anti-inflammatory properties are of great interest:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro.
Case Studies
- Antimicrobial Efficacy Study : A study focusing on the synthesis of oxadiazole derivatives reported that one derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than 50 µg/mL against Bacillus thuringiensis . This suggests potential for further development as an antimicrobial agent.
- Cytotoxicity Evaluation : Another study reported IC50 values for similar compounds against HCT116 cells ranging from 30 to 50 µM. The tested compound's structural similarity may suggest comparable efficacy .
Data Table
| Biological Activity | Test Subject | Results |
|---|---|---|
| Antibacterial | Bacillus cereus | MIC < 50 µg/mL |
| Antifungal | Candida albicans | Effective at low concentrations |
| Cytotoxicity | HCT116 (colon cancer) | IC50 ~ 30-50 µM |
| Anti-inflammatory | TNF-α production | Significant inhibition observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one ()
- Core Structure : Dihydropyridazin-3-one with a triazole-thione substituent.
- Key Differences : Replaces the oxadiazole group with a triazole-thione, which may alter electronic properties and hydrogen-bonding capacity.
- Pharmacological Implications : Thioxo groups in triazoles are associated with antioxidant and antimicrobial activities, but may reduce metabolic stability compared to oxadiazoles .
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidinethione ()
- Core Structure : Dihydropyrimidinethione with an oxadiazole substituent.
- Key Differences : Pyrimidine core instead of pyridazine, and a thione group at position 2.
- Pharmacological Implications : Thione groups can enhance metal chelation but may increase toxicity risks. The pyrimidine core could influence ring planarity and π-π stacking interactions .
Substituent Variations
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone ()
- Structure : Oxadiazole ring with 3,4,5-trimethoxyphenyl and dichlorophenyl groups.
- Key Differences: Lacks the dihydropyridazinone core but shares the 3,4,5-trimethoxyphenyl-oxadiazole motif.
- Pharmacological Implications : The dichlorophenyl group may enhance lipophilicity and CNS penetration, while the trimethoxyphenyl moiety is linked to anticancer activity .
6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one ()
- Structure: Dihydropyridazinone with a triazole-sulfanyl substituent.
- Key Differences : Ethyl and sulfanyl groups on the triazole instead of the methoxy-rich oxadiazole.
- Pharmacological Implications : Sulfanyl groups can improve solubility but may reduce oxidative stability .
Bioactivity Trends
- Oxadiazole Derivatives : The 3,4,5-trimethoxyphenyl-oxadiazole motif (as in the target compound and ) is associated with anticancer and anti-inflammatory activities due to enhanced aromatic interactions and metabolic stability .
- Triazole Derivatives : Compounds like those in and exhibit antimicrobial properties but may have shorter half-lives due to thione oxidation .
Structural and Pharmacological Comparison Table
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and what are common challenges in its multi-step synthesis?
Methodological Answer: The synthesis involves constructing the dihydropyridazinone core followed by functionalization with the 1,2,4-oxadiazole and ethoxyphenyl groups. Key steps include:
- Cyclocondensation of hydrazine derivatives with diketones to form the dihydropyridazinone ring .
- Oxadiazole formation via a [3+2] cycloaddition between nitrile oxides and amidoximes under microwave irradiation or reflux conditions .
- Methylation or ethoxy substitution using alkyl halides in the presence of a base (e.g., K₂CO₃) .
Challenges : Low yields in oxadiazole ring closure due to steric hindrance from the trimethoxyphenyl group, and purification difficulties arising from polar byproducts.
Q. How can the compound’s structure be confirmed with high confidence?
Methodological Answer:
- NMR spectroscopy : Analyze , , and 2D spectra (HSQC, HMBC) to verify connectivity between the dihydropyridazinone, oxadiazole, and aryl groups .
- X-ray crystallography : Resolve the stereochemistry of the dihydropyridazinone ring and confirm substituent orientation (e.g., trimethoxyphenyl spatial arrangement) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₃N₃O₆ requires exact mass 437.1584) .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Compare with structurally related compounds (see Table 1) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric or ELISA-based assays .
- Antimicrobial activity : Perform agar diffusion assays against Gram-positive/negative bacteria and fungi .
Q. Table 1: Comparative Biological Activity of Analogous Compounds
| Compound ID | Target Activity (IC₅₀, μM) | Structural Features | Reference |
|---|---|---|---|
| N-(4-acetylphenyl)-2-[...] | EGFR: 1.2 ± 0.3 | Oxadiazole + pyrimidine core | |
| 1,3,4-Oxadiazole derivative | COX-2: 0.8 ± 0.1 | Trimethoxyphenyl substitution |
Advanced Research Questions
Q. How can computational methods optimize the compound’s activity against specific targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket). Focus on hydrogen bonding with methoxy groups and π-π stacking with aromatic residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., via CYP3A4) explains inconsistent in vivo/in vitro results .
Q. How can the impact of substituents (e.g., ethoxy vs. methoxy) on pharmacokinetics be systematically studied?
Methodological Answer:
- LogP measurement : Compare octanol-water partition coefficients to evaluate lipophilicity trends.
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction differences caused by substituent polarity .
- Metabolite identification : Perform LC-MS/MS to track phase I/II metabolic pathways (e.g., O-demethylation of trimethoxyphenyl) .
Q. What structural modifications enhance selectivity for cancer cells over normal cells?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) activated preferentially in tumor microenvironments .
- Targeted delivery : Conjugate with folate or peptide ligands to exploit receptor overexpression on cancer cells .
Data Contradictions and Validation
Q. How to address discrepancies in reported synthetic yields for oxadiazole intermediates?
Methodological Answer:
- Reaction monitoring : Use in situ IR or HPLC to detect side reactions (e.g., nitrile oxide dimerization) that reduce yields .
- Alternative catalysts : Test Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency .
Q. Why do some studies report potent antibacterial activity while others show no effect?
Methodological Answer:
- Strain-specificity : Re-test against standardized strains (e.g., ATCC controls) with documented efflux pump expression levels .
- Biofilm assays : Evaluate activity against bacterial biofilms, which may explain resistance in planktonic vs. adherent states .
Key Research Recommendations
- Prioritize X-ray crystallography to resolve ambiguities in stereochemistry .
- Explore combination therapies with existing drugs (e.g., cisplatin) to mitigate resistance .
- Validate computational predictions with mutagenesis studies (e.g., EGFR T790M mutation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
